(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
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Overview
Description
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BNO3 and a molecular weight of 152.95 g/mol . This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of antitubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid typically involves the reaction of 4-chloro-1-methyl-2-oxo-1,2-dihydropyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are typically used.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic esters, hydroxyl derivatives, and various substituted aromatic compounds .
Scientific Research Applications
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with molecular targets such as DNA gyrase B. By inhibiting this enzyme, the compound disrupts bacterial DNA replication, leading to the death of the bacterial cells . This mechanism is particularly relevant in the development of antitubercular agents.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar in structure but with the boronic acid group at a different position.
(1-Methyl-2-oxo-1,2-dihydropyridin-5-yl)boronic acid: Another positional isomer with different reactivity and applications.
Uniqueness
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is unique due to its specific position of the boronic acid group, which influences its reactivity and interaction with biological targets. This positional specificity makes it particularly effective in certain synthetic and biological applications .
Properties
IUPAC Name |
(1-methyl-2-oxopyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVXSLMFCRLCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)N(C=C1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737672 |
Source
|
Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351413-50-7 |
Source
|
Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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